Epiroprim
Overview
Description
Epiroprim is a small molecule drug that functions as an inhibitor of dihydrofolate reductase. It belongs to a family of drugs that act synergistically with dihydropteroate synthase inhibitors, such as those found in trimethoprim-sulfamethoxazole, which inhibit folate biosynthesis. This compound has been studied for its antibacterial activity against various pathogens, including Mycobacterium leprae, the causative agent of leprosy .
Preparation Methods
Industrial Production Methods: The industrial production of Epiroprim likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Epiroprim undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, which can be useful in the synthesis of analogs with different properties
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
Epiroprim has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of dihydrofolate reductase inhibition and folate biosynthesis.
Biology: this compound is studied for its antibacterial activity against various pathogens, including Mycobacterium leprae and Toxoplasma gondii
Medicine: this compound has potential therapeutic applications in the treatment of infectious diseases, particularly those caused by bacteria that are resistant to other antibiotics
Industry: this compound is used in the development of new antibacterial agents and in the study of drug resistance mechanisms
Mechanism of Action
Epiroprim exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. By inhibiting this enzyme, this compound disrupts folate biosynthesis, leading to the depletion of nucleotides and amino acids, which ultimately inhibits bacterial growth and replication .
Comparison with Similar Compounds
Trimethoprim: Like Epiroprim, trimethoprim is a dihydrofolate reductase inhibitor used in combination with sulfamethoxazole to inhibit folate biosynthesis.
Methotrexate: Methotrexate is another dihydrofolate reductase inhibitor, but it is primarily used as an anticancer and immunosuppressive agent.
Pyrimethamine: Pyrimethamine is a dihydrofolate reductase inhibitor used in the treatment of parasitic infections such as malaria and toxoplasmosis
Uniqueness of this compound: this compound is unique in its specific activity against certain bacterial pathogens and its potential for use in combination with other antibacterial agents to enhance efficacy. Its ability to inhibit dihydrofolate reductase makes it a valuable tool in the study of folate biosynthesis and drug resistance mechanisms .
Properties
IUPAC Name |
5-[(3,5-diethoxy-4-pyrrol-1-ylphenyl)methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-3-25-15-10-13(9-14-12-22-19(21)23-18(14)20)11-16(26-4-2)17(15)24-7-5-6-8-24/h5-8,10-12H,3-4,9H2,1-2H3,(H4,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMARPFMJVCXSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1N2C=CC=C2)OCC)CC3=CN=C(N=C3N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223355 | |
Record name | Epiroprim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73090-70-7 | |
Record name | Epiroprim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73090-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epiroprim [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073090707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epiroprim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPIROPRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G69D95443 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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